molecular formula C13H13BrN2 B10884656 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B10884656
M. Wt: 277.16 g/mol
InChI Key: AOUITJMAEYIXEZ-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C13H13BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a pyridin-2-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 4-bromo-2-methylaniline with 2-pyridinecarboxaldehyde. The reaction is carried out in ethanol under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

    Substitution: Products depend on the substituent introduced, such as 4-alkyl or 4-aryl derivatives.

    Oxidation: Products include 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzoic acid.

    Reduction: Products include 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)amine.

Scientific Research Applications

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can enhance binding affinity to specific molecular targets, while the bromine atom may contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both the bromine and pyridin-2-ylmethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C13H13BrN2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3

InChI Key

AOUITJMAEYIXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2

Origin of Product

United States

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